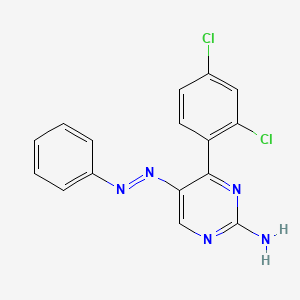

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine

説明

特性

IUPAC Name |

4-(2,4-dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N5/c17-10-6-7-12(13(18)8-10)15-14(9-20-16(19)21-15)23-22-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMNJFPEVJCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: 4-(2,4-ジクロロフェニル)-5-フェニルジアゼニルピリミジン-2-アミンの合成は、一般的に次の手順を伴います。

ジアゾ化: プロセスは、アニリン誘導体のジアゾ化から始まり、ジアゾニウム塩が形成されます。

カップリング反応: 次に、ジアゾニウム塩を制御された条件下でピリミジン誘導体とカップリングして、目的の生成物を形成します。

工業生産方法: 工業的な設定では、反応条件をよりよく制御し、収率を向上させる連続フローリアクターを使用して、合成を拡大することができます。 ジクロロエタンまたはジクロロエチレンなどの溶媒の使用は、反応の効率を高める可能性があります .

反応の種類:

酸化: この化合物は酸化反応を起こし、さまざまな酸化生成物が形成されます。

還元: 還元反応により、ジアゼニル基をアミン基に変換できます。

置換: この化合物は置換反応に関与し、塩素原子が他の置換基で置換される可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: 水酸化物イオンやアミンなどの求核剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりキノンが生成され、還元によりアミンが生成される可能性があります .

科学的研究の応用

4-(2,4-ジクロロフェニル)-5-フェニルジアゼニルピリミジン-2-アミンは、科学研究でいくつかの用途があります。

医薬品化学: DNAと相互作用し、細胞増殖を阻害する能力から、抗がん剤としての可能性が調査されています。

材料科学: この化合物の独自の構造により、有機半導体やその他の先端材料で使用するための候補となります。

作用機序

4-(2,4-ジクロロフェニル)-5-フェニルジアゼニルピリミジン-2-アミンの作用機序は、細胞成分、特にDNAとの相互作用を伴います。 この化合物はDNAにインターカレーションすることができ、その構造と機能を破壊し、DNA複製と転写を阻害します。 このメカニズムは、抗がん剤としての潜在的な用途において特に関連しています .

類似の化合物:

2,4-ジクロロフェニル誘導体: これらの化合物はジクロロフェニル基を共有し、同様の化学的特性を示します。

ジアゼニルピリミジン誘導体: 類似のジアゼニルとピリミジン構造を持つ化合物。

独自性: 4-(2,4-ジクロロフェニル)-5-フェニルジアゼニルピリミジン-2-アミンは、独自の化学的および生物学的特性を与える特定の置換パターンによって際立っています。

類似化合物との比較

Chemical Identity :

Structural Features :

Pharmacological Profile :

- Target : Heat Shock Protein HSP 90-alpha (HSP90AA1), a chaperone protein critical in cancer progression .

- Drug Status: Classified as an experimental non-cancer drug in some databases, though HSP90 inhibition is typically associated with oncology .

Comparison with Structural Analogues

Substituted Pyrimidines as Kinase Inhibitors

Compound: 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q)

- Structure: Pyrimidine with fluorophenyl, morpholinophenyl, and thiazole substituents .

- Activity : Potent CDK9 inhibitor (IC₅₀ < 10 nM), critical in transcriptional regulation .

- Physical Properties : Melting point 225–227°C; HPLC purity >98% .

- Key Difference : Thiazole and morpholine groups improve solubility and kinase selectivity compared to the dichlorophenyl/diazenyl motif in the main compound .

Isoxazole-Substituted Pyrimidines

Compound : 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine

Antimicrobial Pyrimidine Derivatives

Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Pyrimidine with fluorophenyl, methoxyphenyl aminomethyl, and methyl groups .

- Activity: Antibacterial and antifungal properties via undefined immunomodulatory mechanisms .

- Structural Insight : Intramolecular N–H⋯N hydrogen bonding stabilizes conformation, unlike the main compound’s planar diazenyl group .

Thiazole- and Trifluoromethyl-Substituted Pyrimidines

Compound : 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

- Structure : Thiazole and trifluoromethylphenyl substituents .

- Molecular Weight : 350.36 g/mol .

- Pharmacological Role : Likely kinase inhibitor (e.g., EGFR or JAK2) due to thiazole and trifluoromethyl motifs .

Structural and Functional Analysis Table

Critical Discussion of Structural Determinants

- Dichlorophenyl Group : Enhances hydrophobic interactions in HSP90’s ATP-binding pocket .

- Diazenyl Group (vs. Thiazole/Isoxazole) : The E-diazenyl group in the main compound provides rigidity and planarity, favoring DNA intercalation or protein binding, whereas thiazole/isoxazole introduces heteroatoms for hydrogen bonding .

生物活性

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine, also known by its CAS number 338747-37-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H11Cl2N5

- Molecular Weight : 344.2 g/mol

- Structure : The compound features a pyrimidine core substituted with a dichlorophenyl group and a phenyldiazenyl moiety.

Biological Activity Overview

Research indicates that 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine exhibits various biological activities, including antimicrobial and anticancer properties. Below are detailed findings from recent studies.

Antimicrobial Activity

One study evaluated the antimicrobial efficacy of various diazenyl compounds, including the target compound. The results indicated significant activity against several bacterial strains, particularly Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

Another key area of research focuses on the anticancer properties of this compound. A study conducted on HeLa cells (cervical cancer) demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM.

Mechanism of Action :

The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

In Vitro Studies :

- HeLa cells treated with varying concentrations of the compound showed reduced viability and increased apoptotic markers after 24 hours.

- Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

-

In Vivo Studies :

- An animal model using mice with induced tumors showed a significant reduction in tumor size when treated with the compound compared to controls.

- Histopathological examinations revealed necrosis in tumor tissues, suggesting effective penetration and action of the drug in vivo.

Pharmacological Insights

The pharmacokinetics of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine suggest favorable absorption characteristics. Preliminary studies indicate good bioavailability and moderate plasma half-life, making it a candidate for further development in therapeutic applications.

Q & A

Q. How can computational methods predict off-target effects early in development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。